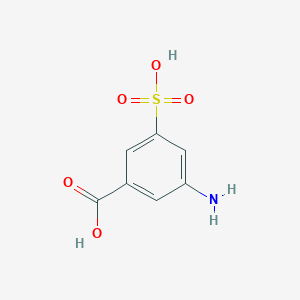

3-Amino-5-sulfobenzoic acid

Overview

Description

3-Amino-5-sulfobenzoic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .

Molecular Structure Analysis

The molecular structure of this compound contains 36 bonds in total, including 24 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 primary amine (aromatic), 2 hydroxyl groups, and 1 sulfonic (thio-/dithio) .Chemical Reactions Analysis

This compound may react with strong oxidizers and mineral acids or bases . Amino acids, in general, can react with aldehydes to form decarboxylation and/or deamination products .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . The compound has a molecular weight of 233.2 .Scientific Research Applications

Supramolecular Coordination Polymers

3-Amino-5-sulfobenzoic acid demonstrates potential in the construction of supramolecular coordination polymers. Its multifunctional nature, with pendant carboxylic acid, sulfonic acid, and amino groups, allows it to act as a directing agent in bonding and as a hydrogen-bond donor and acceptor. This facilitates the formation of extended high-dimensional supramolecular networks, as seen in compounds involving copper(II) ions and flexible N-donor ligands (Li & Zhang, 2018).

Electroactive Polymer Modified Electrodes

Research shows the application of electroactive polymer modified electrodes, incorporating this compound, in detecting amino acids. This technique is used in flow injection systems, and such electrodes have shown responsiveness to various amino acids, demonstrating their potential in analytical applications (Akhtar, Too & Wallace, 1997).

Antioxidant and Antibacterial Activities

Studies have synthesized novel sulfonamides from this compound, exhibiting significant in-vitro antioxidant properties and antibacterial activities. These compounds have shown to be effective in free radical scavenging assays and exhibit promising antibacterial effects against various organisms (Kuchana & Nadakuditi, 2019).

Potential in Cancer Treatment

Research on carbonic anhydrase inhibitors indicates the use of derivatives of this compound in inhibiting tumor-associated isozymes. These studies suggest potential applications in designing potent antitumor agents (Ilies et al., 2003).

Sulfonamide-Based Drug Design

The sulfonamide group, found in derivatives of this compound, plays a crucial role in medicinal chemistry, especially in sulfonamide antibacterials. These compounds act as inhibitors of tetrahydropteroic acid synthetase, highlighting the importance of the sulfonamide group in drug design (Kalgutkar, Jones & Sawant, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-5-sulfobenzoic acid, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Mode of Action

The compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase is the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The compound affects the aminoshikimate pathway , which leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis , thereby helping to control the spread and severity of tuberculosis . By inhibiting folic acid synthesis, the compound prevents the bacteria from multiplying .

properties

IUPAC Name |

3-amino-5-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIWQQOVIPGGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310841 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5855-79-8 | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

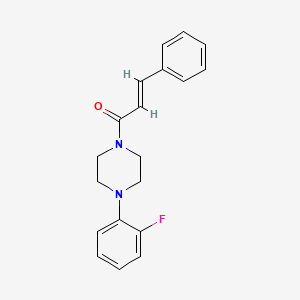

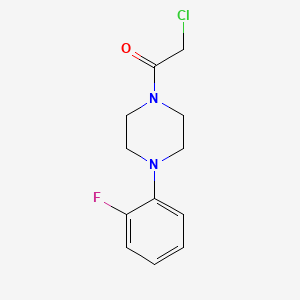

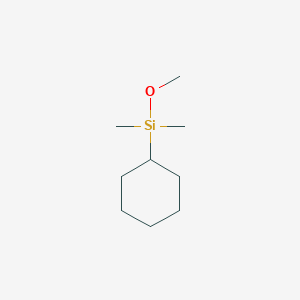

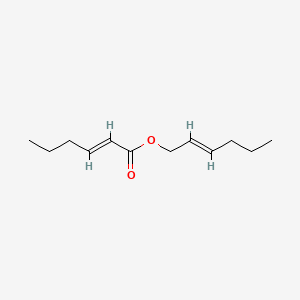

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)